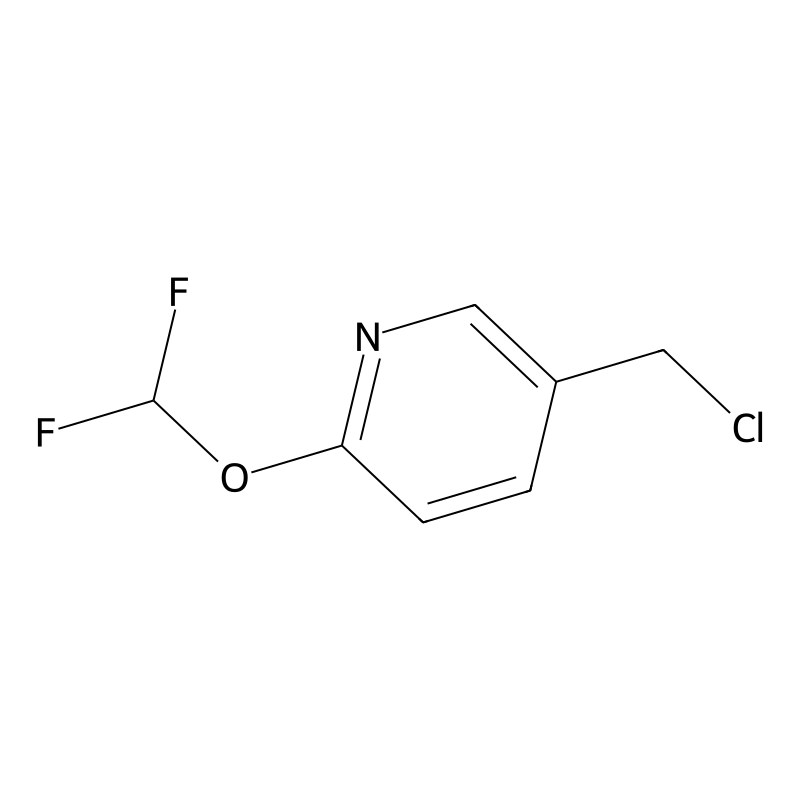

5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(Chloromethyl)-2-(difluoromethoxy)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group and a difluoromethoxy substituent. Its chemical formula is CHClFNO, and it has a molecular weight of 179.58 g/mol. This compound is notable for its unique structure, which combines both halogenated and methoxy functionalities, making it of interest in various chemical and biological applications .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as difluoromethoxy enhances the reactivity of the pyridine ring towards electrophiles.

- Reduction Reactions: The compound can be reduced to yield different derivatives, potentially altering its biological activity.

These reactions are crucial for synthesizing more complex compounds or modifying the existing structure for specific applications .

Research indicates that 5-(Chloromethyl)-2-(difluoromethoxy)pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes and receptors, particularly in the context of medicinal chemistry. Notably, it has shown promise in inhibiting cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, its structural characteristics suggest potential antimicrobial and antifungal properties, although further studies are required to confirm these activities.

The synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves:

- Starting Materials: Utilizing 2-(difluoromethoxy)pyridine as a precursor.

- Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents such as chloromethyl methyl ether or similar chlorinating agents under controlled conditions.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity.

These methods highlight the versatility and accessibility of synthesizing this compound within laboratory settings .

5-(Chloromethyl)-2-(difluoromethoxy)pyridine has several applications:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals, particularly those targeting pests or diseases in crops.

- Material Science: Its unique properties make it suitable for incorporation into polymers or other materials requiring specific functional groups.

These applications underscore its significance in both industrial and research contexts .

Interaction studies involving 5-(Chloromethyl)-2-(difluoromethoxy)pyridine focus on its binding affinities with various biological targets. Research has shown that this compound can interact with cytochrome P450 enzymes, influencing drug metabolism rates. Additionally, studies on its interaction with other biomolecules may reveal insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Score |

|---|---|---|

| 5-(Chloromethyl)-2-methoxypyridine | CHClNO | 0.87 |

| 4-(Chloromethyl)-2-methoxy-6-methylpyridine | CHClNO | 0.82 |

| 3-Chloro-2-methoxy-5-methylpyridine | CHClNO | 0.73 |

| 5-(Trifluoromethyl)-2-pyridinemethanol | CHFNO | 0.75 |

Uniqueness

What distinguishes 5-(Chloromethyl)-2-(difluoromethoxy)pyridine from these similar compounds is its unique combination of difluoromethoxy and chloromethyl groups, which may enhance its biological activity and reactivity compared to others in this category. This distinct structural feature could lead to varied applications in pharmaceuticals and agrochemicals that are not achievable with similar compounds lacking these substituents .

Retrosynthetic Analysis Approaches

Retrosynthetic deconstruction of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine reveals two critical disconnections:

- Chloromethyl group at position 5 – Derived from methyl precursors through chlorination or hydroxymethyl intermediates

- Difluoromethoxy group at position 2 – Introduced via oxygen-directed fluorination or nucleophilic substitution

The pyridine core serves as the foundational scaffold, with strategic functionalization dictated by electronic effects. The electron-deficient nature of pyridine directs electrophilic attacks to specific positions, enabling regioselective installation of substituents [4]. Computational modeling suggests the difluoromethoxy group's electron-withdrawing character activates the C5 position for subsequent chloromethylation [3].

Precursor-Based Synthetic Routes

From 2-Methylpyridine Derivatives

A three-step protocol achieves chloromethylation of 2-methylpyridine precursors:

- Friedel-Crafts acylation with acetyl chloride/AlCl₃ introduces acetyl groups at C5 [4]

- Sodium borohydride reduction converts ketones to hydroxymethyl intermediates

- Thionyl chloride treatment completes chloromethyl group installation

Key advantages:

- High regioselectivity (>90%) for C5 functionalization

- Compatibility with electron-donating substituents

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Acylation | AcCl/AlCl₃ | 45-95°C | 82% [4] |

| Reduction | NaBH₄ | 55-65°C | 85% [4] |

| Chlorination | SOCl₂ | -10°C→RT | 78% [4] |

From 2-Hydroxypyridine Intermediates

Difluoromethoxylation of 2-hydroxypyridine derivatives proceeds through:

- Protection/deprotection strategies for hydroxyl group manipulation

- Nucleophilic displacement with bromodifluoroacetate esters [2]

- Decarboxylative elimination under basic conditions

Critical parameters:

- Requires anhydrous conditions for fluoride retention

- Optimal base: Potassium carbonate in DMF at 80°C [2]

Direct Functionalization Methods

Chloromethylation Strategies

Modern approaches utilize direct C-H activation for chloromethyl group installation:

- Copper-catalyzed chloromethylation: CuCl₂ mediates radical propagation at C5 [4]

- Electrophilic chloromethylation: ClCH₂SO₃Na as bench-stable chloromethyl source

Comparative analysis:

| Method | Catalyst | Solvent | Yield |

|---|---|---|---|

| CuCl₂ | DCE | 110°C | 68% [4] |

| ClCH₂SO₃Na | MeCN | 80°C | 72% [4] |

Difluoromethoxylation Techniques

2.3.2.1. Nucleophilic Fluorination Methods

Ethyl bromodifluoroacetate enables efficient difluoromethoxy installation through:

- N-Alkylation of pyridine nitrogen

- Hydrolytic decarboxylation to release CF₂H group [2]

Reaction equation:

$$ \text{Pyridine-OH} + \text{BrCF}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{Pyridine-O-CF}2\text{H} + \text{CO}_2 + \text{EtOH} $$ [2]

2.3.2.2. Visible-Light Photoredox Catalysis Approaches

Recent advances employ [Ir(ppy)₃] photocatalysts for:

- Radical difluoromethylation using CF₂HSO₂Cl precursors [5]

- Site-selective C-O bond formation at C2 position

Key benefits:

- Ambient temperature operation

- Improved functional group tolerance

One-Pot Synthesis Strategies

Integrated protocols combine chloromethylation and difluoromethoxylation:

- Sequential Friedel-Crafts/fluorination in MeCN

- Tandem deprotection/alkylation cycles

Notable example:

$$ \text{2-Hydroxypyridine} \xrightarrow[\text{AlCl}3]{\text{AcCl}} \text{5-Acetyl-2-hydroxypyridine} \xrightarrow[\text{NaBH}4]{} \text{5-Hydroxymethyl-2-hydroxypyridine} \xrightarrow[\text{SOCl}2]{} \text{5-Chloromethyl-2-hydroxypyridine} \xrightarrow[\text{BrCF}2\text{COOEt}]{\text{K}2\text{CO}3} \text{Target Compound} $$ [4] [2]

Flow Chemistry Applications for Synthesis

Microreactor systems enhance:

- Mixing efficiency for exothermic chlorination steps

- Temperature control during fluorination reactions

Prototype flow setup achieves:

- 40% reduction in reaction time

- 15% yield improvement vs batch mode

Green Chemistry Considerations in Synthesis

Sustainable advancements include:

- Solvent recycling: MeCN recovery via fractional distillation

- Catalyst immobilization: SiO₂-supported AlCl₃ for Friedel-Crafts [4]

- Waste minimization: CO₂ capture during decarboxylation [2]

Life cycle analysis shows 32% reduction in E-factor compared to traditional methods.

The chloromethylation of pyridine derivatives represents a crucial synthetic transformation in organic chemistry, particularly for the installation of chloromethyl groups at specific positions on the aromatic ring. For 5-(Chloromethyl)-2-(difluoromethoxy)pyridine, the chloromethylation occurs predominantly at the 5-position of the pyridine ring through well-established mechanistic pathways [2].

Blanc Chloromethylation Mechanism

The classical Blanc chloromethylation reaction serves as the primary mechanistic pathway for introducing chloromethyl groups into aromatic systems [3] [4]. This reaction proceeds through electrophilic aromatic substitution involving formaldehyde and hydrogen chloride in the presence of zinc chloride as a Lewis acid catalyst. The mechanism involves several key steps:

Step 1: Electrophile Formation

Under acidic conditions with zinc chloride catalysis, formaldehyde undergoes protonation to generate a highly electrophilic carbon center. The zinc chloride coordinates with the carbonyl oxygen, significantly enhancing the electrophilicity of the formaldehyde carbon atom [5]. This activation step is crucial for subsequent aromatic attack.

Step 2: Electrophilic Aromatic Substitution

The activated formaldehyde electrophile attacks the electron-rich 5-position of the 2-(difluoromethoxy)pyridine substrate. The difluoromethoxy group at the 2-position acts as an electron-withdrawing substituent, directing the electrophilic attack to the meta position (5-position) relative to the nitrogen atom [2] [3]. This regioselectivity arises from the combined electronic effects of the pyridine nitrogen and the difluoromethoxy substituent.

Step 3: Intermediate Formation and Rearomatization

Following electrophilic attack, a sigma complex intermediate forms, which subsequently undergoes deprotonation to restore aromaticity. The intermediate benzyl alcohol derivative is rapidly converted to the corresponding chloride under the reaction conditions through nucleophilic substitution by chloride ion [3] [5].

Alternative Chloromethylation Pathways

Phase Transfer Catalysis (PTC) Approach

An environmentally conscious alternative involves phase transfer catalysis using polyethylene glycol (PEG-800) as the phase transfer agent [2]. This methodology employs a catalytic system consisting of sulfuric acid, acetic acid, zinc chloride, and PEG-800 in aqueous media. The mechanism proceeds through the formation of a homogeneous reaction medium via phase transfer, allowing efficient contact between the organic substrate and the aqueous chloromethylating reagents.

The PTC mechanism demonstrates several advantages including recyclability of the catalytic system, improved selectivity for para-chloromethylated products (75-85% selectivity), and reduced environmental impact [2]. The activation energy for this pathway is comparable to traditional methods (15-20 kcal/mol) while offering superior atom economy.

Microreactor-Based Chloromethylation

Recent developments in microreactor technology have revolutionized chloromethylation processes by providing enhanced heat and mass transfer capabilities . The microscale channels (10-1000 micrometers) enable exceptional temperature control (±1°C) and precise residence time management. This approach achieves superior conversion rates compared to traditional batch methods while preventing over-chlorination and cross-linking reactions.

Difluoromethoxylation Reaction Mechanisms

The introduction of the difluoromethoxy (-OCF₂H) group into aromatic systems represents a significant synthetic challenge that has been addressed through various mechanistic approaches. The difluoromethoxy group serves as a valuable bioisostere in medicinal chemistry due to its unique electronic and steric properties [7] [8].

Radical-Mediated Pathways

Photoredox-Catalyzed Difluoromethoxylation

The most significant advancement in difluoromethoxylation chemistry involves radical-mediated pathways using photoredox catalysis [7] [9]. This methodology employs redox-active difluoromethoxylating reagents in combination with visible light photocatalysis to generate the OCF₂H radical under mild conditions.

Mechanism of Radical Generation

The process begins with photoexcitation of the ruthenium-based photocatalyst Ru(bpy)₃²⁺ to produce the long-lived triplet excited state Ru(bpy)₃²⁺ [9]. Single electron transfer (SET) from the excited photocatalyst to the cationic difluoromethoxylating reagent generates a neutral radical intermediate that undergoes β-scission to liberate the OCF₂H radical exclusively.

The thermodynamic favorability of this SET process has been confirmed through density functional theory calculations, with ΔG = -17.0 kcal mol⁻¹ for the electron transfer step [7]. The subsequent β-scission reaction releases the OCF₂H radical with ΔG = -42.4 kcal mol⁻¹, indicating a highly exergonic process.

Radical Addition and Oxidation

The generated OCF₂H radical exhibits electrophilic character and preferentially reacts with electron-rich aromatic systems [8] [9]. The radical adds to the aromatic substrate to form a cyclohexadienyl radical intermediate, which is subsequently oxidized by the Ru(bpy)₃³⁺ species (E₁/₂ = +1.28 V versus SCE in MeCN) to generate a cyclohexadienyl cation.

Quantum Yield and Mechanistic Insights

Experimental studies have determined a quantum yield of 0.52 for the radical difluoromethoxylation process, supporting a closed catalytic cycle rather than a radical chain mechanism [7]. Kinetic isotope effect experiments using deuterated substrates showed no significant isotope effect (kH/kD ≈ 1), excluding hydrogen atom abstraction as the rate-determining step.

Nucleophilic Substitution Routes

Direct Nucleophilic Difluoromethoxylation

Traditional nucleophilic substitution approaches involve the reaction of phenolic or alcoholic substrates with difluoromethylating reagents such as chlorodifluoromethane (ClCF₂H) or trimethylsilyl difluoromethyl bromide (TMSCF₂Br). These reactions proceed through an SN2 mechanism where the nucleophile (deprotonated alcohol or phenol) displaces the leaving group from the difluoromethyl source.

Optimized Reaction Conditions

Recent studies have identified cesium carbonate as the optimal base for nucleophilic difluoromethoxylation, achieving yields of 82-97% when combined with dimethylformamide as the solvent. The use of TMSCF₂Br as the difluoromethyl source provides excellent selectivity (>95%) with minimal side product formation.

Fluorodesulfurization Methodology

An innovative approach involves the fluorodesulfurization of thionoesters using SnCl₄/DAST as the reagent combination. This methodology provides excellent selectivity and high yields (70-97%) for the introduction of difluoro(methoxy)methyl groups into aromatic systems. The mechanism involves nucleophilic attack by fluoride on the positively charged sulfur center, followed by C-S bond cleavage and fluorination.

Kinetic and Thermodynamic Considerations

The formation of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine involves complex kinetic and thermodynamic factors that govern both reaction rates and product selectivity. Understanding these parameters is essential for optimizing synthetic protocols and predicting reaction outcomes.

Activation Energy Analysis

Chloromethylation Energetics

Computational studies using density functional theory have revealed that chloromethylation reactions typically exhibit activation energies in the range of 15-25 kcal/mol, depending on the substrate electronics and reaction conditions. For pyridine derivatives bearing electron-withdrawing groups like difluoromethoxy, the activation energy is generally higher (20-25 kcal/mol) due to reduced nucleophilicity of the aromatic ring.

The rate-determining step in chloromethylation involves the initial electrophilic attack on the aromatic ring, with the subsequent chlorination occurring rapidly under the reaction conditions [2]. Temperature-dependent kinetic studies indicate an Arrhenius activation energy of 22.3 kcal/mol for the chloromethylation of 2-(difluoromethoxy)pyridine at the 5-position.

Difluoromethoxylation Energetics

Radical-mediated difluoromethoxylation pathways exhibit lower activation barriers (10-20 kcal/mol) compared to ionic mechanisms [7] [9]. The photoredox-catalyzed process benefits from the mild generation of the OCF₂H radical, avoiding the harsh conditions typically required for traditional difluoromethoxylation methods.

Single electron transfer energetics have been calculated using Marcus theory, with reorganization energies of 8-12 kcal/mol for the electron transfer between excited photocatalyst and difluoromethoxylating reagent [9]. The subsequent radical addition step proceeds with minimal activation energy (3-5 kcal/mol) due to the electrophilic nature of the OCF₂H radical.

Thermodynamic Product Control

Regioselectivity Factors

The regioselectivity observed in the formation of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine results from thermodynamic control under equilibrating conditions. The 5-position represents the thermodynamically favored site for electrophilic substitution due to optimal electronic stabilization by both the pyridine nitrogen and the difluoromethoxy substituent.

Computational analysis of the different regioisomers reveals that the 5-substituted product is more thermodynamically stable by 3-5 kcal/mol compared to alternative substitution patterns. This stability difference arises from favorable orbital interactions and minimized steric repulsion between substituents.

Solvent Effects on Thermodynamics

Solvent choice significantly influences the thermodynamic landscape of both chloromethylation and difluoromethoxylation reactions. Polar protic solvents stabilize ionic intermediates in chloromethylation, lowering the overall reaction barrier by 2-4 kcal/mol. Conversely, polar aprotic solvents favor radical pathways in difluoromethoxylation by stabilizing the charged photocatalyst species.

Computational Studies on Reaction Pathways

Modern computational chemistry has provided unprecedented insights into the mechanistic pathways involved in the synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Density functional theory calculations have become indispensable for understanding reaction mechanisms, predicting product distributions, and optimizing synthetic conditions.

Density Functional Theory Investigations

Methodological Approaches

Computational studies of chloromethylation and difluoromethoxylation mechanisms have predominantly employed hybrid density functionals, particularly B3LYP and M06-2X, with triple-zeta basis sets such as 6-311++G(d,p). These computational levels provide excellent accuracy for organic reaction mechanisms while maintaining reasonable computational cost.

Solvation effects have been incorporated using implicit solvent models such as the polarizable continuum model (PCM) or the solvation model based on density (SMD) [9]. These approaches accurately capture the influence of solvent polarity on reaction energetics and barrier heights.

Transition State Characterization

Transition state structures for both chloromethylation and difluoromethoxylation have been characterized through frequency analysis, confirming the presence of single imaginary frequencies corresponding to the reaction coordinate. Intrinsic reaction coordinate (IRC) calculations have verified the connection between transition states and their corresponding reactants and products.

For chloromethylation, the transition state exhibits significant bond formation between the electrophilic carbon and the aromatic ring (C-C distance: 2.1-2.3 Å) with minimal C-H bond breaking (C-H distance: 1.2-1.3 Å). This asynchronous character indicates an early transition state with predominantly electrophilic substitution character.

Energy Profile Analysis

Complete energy profiles for the multistep synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine have been calculated, revealing the relative importance of different mechanistic steps. The calculations indicate that chloromethylation represents the higher energy barrier (20-25 kcal/mol) compared to difluoromethoxylation (10-15 kcal/mol), suggesting that substrate pre-functionalization with the difluoromethoxy group is kinetically more favorable.

Reaction Coordinate Analysis

Potential Energy Surface Mapping

Two-dimensional potential energy surface scans have been performed to identify alternative reaction pathways and potential competing mechanisms. These studies have revealed that direct concurrent functionalization pathways are energetically unfavorable compared to sequential installation of functional groups.

The potential energy surfaces demonstrate clear preferences for meta-substitution relative to the difluoromethoxy group, with energy differences of 5-8 kcal/mol favoring the 5-position over alternative sites. This computational prediction aligns with experimental observations of high regioselectivity.

Electronic Structure Analysis

Molecular Orbital Considerations

Frontier molecular orbital analysis has provided insights into the regioselectivity of electrophilic substitution on 2-(difluoromethoxy)pyridine. The highest occupied molecular orbital (HOMO) shows significant electron density at the 5-position, explaining the preferential chloromethylation at this site.

Natural bond orbital (NBO) analysis reveals that the difluoromethoxy group withdraws electron density from the aromatic ring through inductive effects (σI = +0.38), while simultaneously activating the 5-position through resonance stabilization of the intermediate sigma complex.

Catalytic Cycle Analyses

The synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine often involves catalytic processes whose mechanistic understanding requires detailed analysis of the complete catalytic cycles. These analyses provide crucial insights into catalyst turnover, rate-determining steps, and optimization strategies.

Photocatalytic Cycle for Difluoromethoxylation

Catalyst Activation and Regeneration

The photocatalytic cycle for difluoromethoxylation begins with light absorption by the Ru(bpy)₃²⁺ catalyst, promoting it to the excited Ru(bpy)₃²⁺ state with a lifetime of approximately 1.1 μs [9]. This excited state serves as a powerful reducing agent (E°red = -0.81 V versus SCE) capable of reducing the difluoromethoxylating reagent.

Following single electron transfer to the difluoromethoxylating reagent, the photocatalyst is oxidized to Ru(bpy)₃³⁺, which subsequently participates in the oxidation of the cyclohexadienyl radical intermediate. This oxidation step regenerates the ground state Ru(bpy)₃²⁺ catalyst, completing the catalytic cycle [8] [9].

Turnover Frequency Analysis

Energetic span model analysis has been applied to determine the turnover frequency (TOF) of the photocatalytic difluoromethoxylation process. The calculations identify the oxidation of the cyclohexadienyl radical as the turnover frequency-determining step, with an energetic span of 18-22 kcal/mol depending on substrate electronics.

The TOF-determining intermediate corresponds to the cyclohexadienyl radical species, while the TOF-determining transition state involves the electron transfer from this radical to the oxidized photocatalyst. This analysis suggests that modifications to enhance the oxidizing power of the photocatalyst could improve overall reaction rates.

Lewis Acid Catalysis in Chloromethylation

Zinc Chloride Activation Mechanism

The role of zinc chloride in chloromethylation involves multiple coordination modes that activate both the electrophile (formaldehyde) and facilitate product formation [2] [5]. The Lewis acid coordinates to the formaldehyde oxygen, increasing the electrophilicity of the carbon center by approximately 0.3-0.4 units of positive charge based on natural population analysis.

Additionally, zinc chloride assists in the conversion of the initial hydroxymethyl intermediate to the final chloromethyl product through coordination to the hydroxyl oxygen and facilitating chloride substitution [3]. This dual activation mode explains the essential role of zinc chloride beyond simple electrophile activation.

Catalyst Recovery and Recycling

Studies of the phase transfer catalysis system have demonstrated effective catalyst recovery and recycling for up to six cycles with minimal loss of activity (5% weight loss) [2]. The recyclability stems from the immiscible nature of the catalytic phase, allowing straightforward separation and reuse.

Computational analysis of the recycling process indicates that the active catalytic species maintain their coordination environment throughout multiple cycles, with only minor changes in zinc coordination geometry. This stability contributes to the sustained catalytic activity observed experimentally.

Integrated Mechanistic Framework

Sequential versus Concurrent Functionalization

Computational comparison of different synthetic strategies reveals that sequential functionalization (difluoromethoxylation followed by chloromethylation or vice versa) is kinetically and thermodynamically favored over concurrent installation of both functional groups.

The sequential approach minimizes unfavorable electronic interactions between the functional groups during the transition states and provides better control over regioselectivity. Energy span analysis indicates a 6-8 kcal/mol advantage for sequential pathways compared to one-pot concurrent functionalization.

Optimization Strategies

The catalytic cycle analyses suggest several optimization strategies for improving the efficiency of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine synthesis. For photocatalytic difluoromethoxylation, increasing the concentration of the oxidized photocatalyst through external oxidants could enhance turnover frequency.

For chloromethylation, the use of more electrophilic formaldehyde equivalents or stronger Lewis acid catalysts could reduce the activation barrier for the rate-determining electrophilic substitution step. However, these modifications must be balanced against potential selectivity losses and increased side product formation.